molecular formula C10H10Na2O10S2 B213128 Chromotropic acid disodium salt dihydrate CAS No. 5808-22-0

Chromotropic acid disodium salt dihydrate

Cat. No. B213128
CAS RN: 5808-22-0
M. Wt: 400.3 g/mol
InChI Key: QUEAKWJKJBFNEG-UHFFFAOYSA-L
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Description

Chromotropic acid disodium salt dihydrate is a tan colored sodium salt . It is a useful analytical reagent widely used in analytical chemistry for fluorometric determinations . It may be employed as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations .


Synthesis Analysis

The synthesis of Chromotropic acid disodium salt dihydrate involves the use of formaldehyde and sulfuric acid . Specifically, 1ml of 35% formaldehyde aqueous solution is transferred to a 2000ml volumetric flask and diluted with deionized water. Then, 0.0500g of disodium chromotropic acid is weighed with an analytical balance, put in a 100ml volumetric flask, and dissolved with 70% sulfuric acid .


Molecular Structure Analysis

The molecular formula of Chromotropic acid disodium salt dihydrate is C10H6Na2O8S2 . The molecular weight is 400.29 g/mol . The InChI key is HLVXFWDLRHCZEI-UHFFFAOYSA-L .


Chemical Reactions Analysis

Chromotropic acid disodium salt dihydrate is used as a chromogenic reagent in various studies . It is particularly used for the quantification of dipyrone in various pharmaceutical preparations .


Physical And Chemical Properties Analysis

Chromotropic acid disodium salt dihydrate appears as a greyish white to brownish white powder . It has a water content of 8.5 - 9.5% according to Karl Fischer . It is soluble in water .

Scientific Research Applications

Supercapacitive Behavior in Electrochemical Supercapacitors

  • Research Focus: Chromotropic acid disodium salt and its derivatives have been explored as anionic dopants in the chemical polymerization of polypyrrole, applied to electrodes in electrochemical supercapacitors. This study examined the influence of dopant structure, size, and charge on electrode performance, finding that certain dopants led to higher capacitance and excellent cycling stability (Zhu & Zhitomirsky, 2013).

Application in Dyeing of Textiles

  • Research Focus: Disazo dyes derived from chromotropic acid disodium salt were used to dye polyester and its blends. The study analyzed the fastness properties of the dyed materials, contributing valuable insights into textile dyeing processes (Moustafa, 2008).

Synthesis of Organic Compounds

  • Research Focus: Chromotropic acid disodium salt has been utilized as a starting material in the synthesis of various organic compounds, including ethers and esters of tri- and tetrahydroxy[6]helicenebisquinones. These compounds exhibit unique optical properties and have applications in materials science (Paruch et al., 2000).

Investigation of Excited-State Behavior

  • Research Focus: The excited-state behavior of chromotropic acid in aqueous solutions has been thoroughly investigated. This research contributes to a deeper understanding of the fluorogenic characteristics of chromotropic acid and its prototropic behavior in excited states (Bardez et al., 2001).

Synthesis of Macrocyclic Chromotropic Acid-Based Sulfonamides

  • Research Focus: New macrocyclic tetra-sulfonamides based on chromotropic acid were synthesized and studied for their complexation properties and photochemical reactions. These findings are significant in the field of synthetic chemistry and materials science (Sleem et al., 2013).

Aggregation Studies in Aqueous Media

  • Research Focus: The self-assembly of chromotropic acid in aqueous media was explored, providing insights into the formation of organized aggregates and their potential applications in nanotechnology and materials science (Murugesan et al., 2002).

Safety And Hazards

Chromotropic acid disodium salt dihydrate may cause irritation to the skin, eyes, and upper respiratory tract . It may be harmful if swallowed . Therefore, personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Dust formation should be avoided and inhalation or ingestion of the dust should be prevented .

properties

IUPAC Name

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2.2Na.2H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEAKWJKJBFNEG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromotropic acid disodium salt dihydrate

CAS RN

5808-22-0
Record name Disodium chromotropate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005808220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt, hydrate (1:2:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM CHROMOTROPATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z441AY339V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
KA Sakiara, L Pezza, CB Melios, HR Pezza… - Il Farmaco, 1999 - Elsevier
A spectrophotometric method for the determination of dipyrone in pharmaceutical preparations is proposed. This method is based on selective oxidation of dipyrone, in the presence of …
Number of citations: 49 www.sciencedirect.com
A Nikle, M Ericson, E Warshaw - Dermatitis, 2019 - liebertpub.com
… Chromotropic acid disodium salt dihydrate and concentrated sulfuric acid (95%–98%) were purchased from MilliporeSigma (Burlington, MA). Each of these was stored with appropriate …
Number of citations: 24 www.liebertpub.com
DG Themelis, FS Kika, A Economou - Talanta, 2006 - Elsevier
A new rapid and sensitive FI assay is reported for the simultaneous direct spectrophotometric determination of trace Cr(VI) and Cr(III) in real samples. The method is based upon the …
Number of citations: 60 www.sciencedirect.com
E Fagnani, CB Melios, L Pezza, HR Pezza - Talanta, 2003 - Elsevier
The procedure for formaldehyde analysis recommended by the National Institute for Occupational Safety and Health (NIOSH) is the Chromotropic acid spectrophotometric method, …
Number of citations: 90 www.sciencedirect.com
YL Liou, ME Ericson, EM Warshaw - Dermatitis, 2019 - liebertpub.com
… Chromotropic acid disodium salt dihydrate and concentrated sulfuric acid (95%–98%) were purchased from Millipore Sigma (Darmstadt, Germany). Each of these acids was stored with …
Number of citations: 14 www.liebertpub.com
AB Nikle, YL Liou, ME Ericson, EM Warshaw - Dermatitis, 2019 - liebertpub.com
… Chromotropic acid disodium salt dihydrate and concentrated sulfuric acid (95%–98%) (Millipore Sigma, St Louis, MO) were stored with appropriate precautions in secondary containers …
Number of citations: 6 www.liebertpub.com
L Pezza, M Tubino, CB Melios, HR Pezza - Analytical sciences, 2000 - jstage.jst.go.jp
As already mentioned, an earlier version of this test was first described by Feigl7 for the detection of pyramidone. It is based on a very selective oxidation of that compound in the …
Number of citations: 29 www.jstage.jst.go.jp
C SHAO, S MATSUOKA, Y MIYAZAKI… - Analytical Sciences …, 2002 - jlc.jst.go.jp
It is confirmed on the basis of 11B NMR measurements that boric acid reacts with chromotropic acid and Tiron to form complexes with 1: 1 and 1: 2 stoichiometries and the equilibria …
Number of citations: 29 jlc.jst.go.jp
DG Themelis, FS Kika - Journal of pharmaceutical and biomedical analysis, 2006 - Elsevier
This work reports rapid and sensitive FI and SI spectrofluorimetric methods for the determination of aluminium in pharmaceutical formulations. The methods are based on the reaction of …
Number of citations: 14 www.sciencedirect.com
A Dar, U Shafique, J Anwar, A Naseer - Journal of Saudi chemical …, 2016 - Elsevier
… Technical grade chromotropic acid disodium salt dihydrate, (HO) 2 C 10 H 4 (SO 3 Na) 2 ·2H 2 O and reagent grade concentrated sulfuric acid (Sigma–Aldrich, Inc.), 95–98%, 1.840 g …
Number of citations: 42 www.sciencedirect.com

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